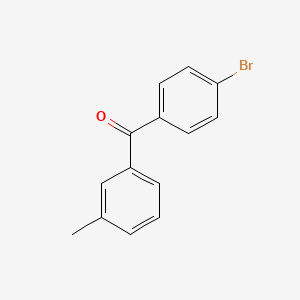

4-溴-3'-甲基苯甲酮

描述

4-Bromo-3'-methylbenzophenone is a chemical compound that is part of the bromophenone family. It is characterized by the presence of a bromine atom and a methyl group attached to a benzophenone backbone. The compound is of interest due to its potential applications in various fields, including material science and organic synthesis.

Synthesis Analysis

The synthesis of related bromophenone derivatives has been explored in several studies. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through a condensation reaction with aromatic aminophenols, which were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium . Another study reported the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different conditions, with the possibility of cyclization reactions to form different products .

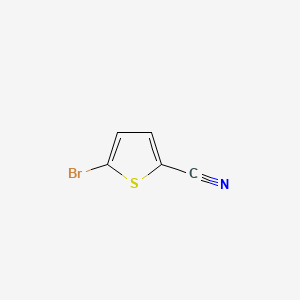

Molecular Structure Analysis

The molecular structure of 4-Bromo-3'-methylbenzophenone has been elucidated using X-ray crystallography, revealing that the benzene and phenyl rings form a dihedral angle, and the crystal packing is stabilized by intermolecular C—H...π interactions . This is consistent with the general behavior of bromophenone derivatives, where the presence of halogen atoms and substituents can significantly influence the molecular conformation and intermolecular interactions.

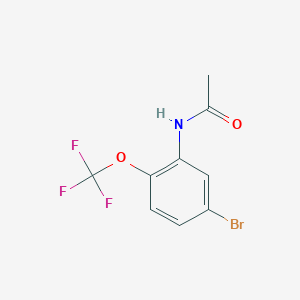

Chemical Reactions Analysis

Bromophenone compounds can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to yield N-substituted amino nitrobenzo[b]thiophenes, demonstrating the reactivity of brominated aromatic compounds towards nucleophiles . These reactions are important for the synthesis of novel organic compounds and can be influenced by the presence of electron-donating or withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenone derivatives have been extensively studied. For instance, the thermal, optical, and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized using various techniques such as FT-IR, NMR, and cyclic voltammetry . The presence of an electron-donating group like -CH3 was found to affect the electrochemical and thermal properties of these compounds. Additionally, the polymorphism of 4-bromobenzophenone was investigated, revealing different crystal phases with distinct melting points and thermal behaviors . These properties are crucial for the application of bromophenone derivatives in material science and other fields.

科学研究应用

溴酚衍生物在藻类研究中的应用

溴酚衍生物(与 4-溴-3'-甲基苯甲酮在化学上相关)的研究已在红藻中进行,如罗多梅拉藻。这些研究分离出各种溴酚衍生物,并研究了它们的结构和潜在的生物活性。例如,Zhao 等人(2004 年)从罗多梅拉藻中分离出几种新的溴酚衍生物,并使用各种光谱方法分析了它们的结构。然而,发现这些化合物对几种人类癌细胞系和微生物没有活性 (Zhao 等,2004 年)。

光动力治疗应用

在光动力治疗领域,特别是对于癌症治疗,某些溴酚衍生物显示出潜力。Pişkin 等人(2020 年)合成并表征了用溴酚衍生物基团取代的新型锌酞菁。这些化合物表现出可用于光动力治疗的特性,包括高单线态氧量子产率,表明它们在癌症治疗中的应用 (Pişkin、Canpolat 和 Öztürk,2020 年)。

抗氧化性能

溴酚已被研究其抗氧化性能。Li 等人(2012 年)从罗多梅拉藻中分离出含氮溴酚,发现这些化合物对自由基表现出有效的清除活性,表明其作为食品或制药领域天然抗氧化剂的潜在应用 (Li、Li、Gloer 和 Wang,2012 年)。

有机合成

在有机化学中,Tang 等人(2006 年)等研究探索了类似于 4-溴-3'-甲基苯甲酮的衍生物的合成。他们以 4-甲基苯甲酮为原料合成了 4-羟甲基苯甲酮,证明了这些化合物作为重要有机中间体的潜力 (Tang、Zhu、Yan 和 Luo,2006 年)。

生化分析

Biochemical Properties

4-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often involve the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.

Cellular Effects

The effects of 4-Bromo-3’-methylbenzophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to alterations in cell function . Additionally, it may affect the expression of genes involved in detoxification processes, thereby modulating cellular responses to oxidative damage.

Molecular Mechanism

At the molecular level, 4-Bromo-3’-methylbenzophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these reactive species can cause damage to cellular components, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3’-methylbenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-3’-methylbenzophenone can lead to cumulative oxidative damage, affecting cell viability and function . Additionally, the compound’s degradation products may have distinct biochemical properties that contribute to its overall impact on cells.

Dosage Effects in Animal Models

The effects of 4-Bromo-3’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to generate ROS and its interactions with detoxification enzymes.

Metabolic Pathways

4-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic processing of 4-Bromo-3’-methylbenzophenone is crucial for understanding its biochemical effects and potential toxicity.

Transport and Distribution

The transport and distribution of 4-Bromo-3’-methylbenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Bromo-3’-methylbenzophenone within tissues is also determined by its lipophilicity, which influences its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of 4-Bromo-3’-methylbenzophenone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-Bromo-3’-methylbenzophenone can impact its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

(4-bromophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJVDGMHBXDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373717 | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27428-61-1 | |

| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)